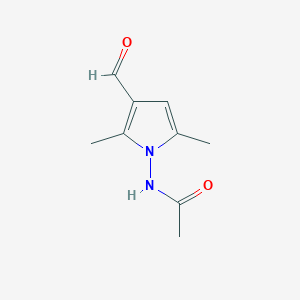

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

描述

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic structures containing nitrogen atoms. The complete systematic name, this compound, precisely describes the substitution pattern on the pyrrole ring and the attachment of the acetamide functional group. The nomenclature begins with the parent pyrrole ring system, designated as 1H-pyrrol to indicate the position of the hydrogen atom on nitrogen. The numerical prefixes 2,5-dimethyl specify the positions of the two methyl substituents on the five-membered aromatic ring, while 3-formyl indicates the aldehyde group at the third position.

The acetamide portion of the molecule is designated by the N-acetamide prefix, indicating that the acetyl group (CH₃CO-) is attached to the nitrogen atom of the pyrrole ring through an amide linkage. This specific substitution pattern eliminates potential ambiguity regarding regioisomers, as the formyl and methyl groups are positioned to create a unique substitution arrangement. The compound's International Chemical Identifier represents the complete structural information: InChI=1S/C9H12N2O2/c1-6-4-9(5-12)7(2)11(6)10-8(3)13/h4-5H,1-3H3,(H,10,13).

The Simplified Molecular Input Line Entry System notation CC(=O)Nn1c(C)cc(C=O)c1C provides an alternative representation that clearly shows the connectivity between all atoms in the molecule. The International Chemical Identifier Key MSFJUGZYTYMJBO-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and research contexts.

Molecular Formula and Weight Analysis (C₉H₁₂N₂O₂)

The molecular formula C₉H₁₂N₂O₂ provides essential information about the elemental composition and structural constraints of this compound. This formula indicates the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a precise molecular weight of 180.21 grams per mole. The degree of unsaturation, calculated from the molecular formula, reveals four degrees of unsaturation, which are accounted for by the aromatic pyrrole ring (four degrees) and the two carbonyl groups present in the formyl and acetamide functionalities.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.21 g/mol | |

| Exact Mass | 180.09000 | |

| Density | 1.152 g/cm³ | |

| Polar Surface Area | 51.10000 Ų | |

| LogP | 1.08040 | |

| Refractive Index | 1.548 |

The elemental analysis reveals a carbon percentage of approximately 60.0%, hydrogen at 6.7%, nitrogen at 15.6%, and oxygen at 17.8% by mass. The presence of two nitrogen atoms is particularly significant, as one nitrogen forms part of the aromatic pyrrole ring system while the second nitrogen participates in the acetamide functional group. This dual nitrogen content contributes to the compound's chemical reactivity and potential for hydrogen bonding interactions.

The molecular weight of 180.21 grams per mole places this compound in the small molecule category, making it suitable for various pharmaceutical and synthetic applications. The relatively compact structure, combined with the presence of both electron-rich (pyrrole nitrogen) and electron-poor (carbonyl carbons) sites, creates opportunities for diverse chemical transformations and biological interactions. The calculated polar surface area of 51.10 Ų suggests moderate polarity, which influences the compound's solubility characteristics and membrane permeability properties.

Crystallographic Data and Conformational Analysis

X-ray diffraction analysis provides the most definitive method for determining the three-dimensional structure and conformational preferences of this compound. X-ray diffraction techniques reveal structural information such as chemical composition, crystal structure, crystal orientation, crystallite size, lattice strain, and preferred orientation. The crystallographic investigation of heterocyclic compounds similar to this acetamide derivative demonstrates the power of diffraction methods in elucidating precise atomic positions and intermolecular interactions.

The compound typically crystallizes as a solid at room temperature, with crystallographic studies revealing important details about bond lengths, bond angles, and dihedral angles throughout the molecule. The pyrrole ring maintains its characteristic planar geometry, consistent with its aromatic nature, while the acetamide substituent can adopt various conformations depending on crystal packing forces and intermolecular hydrogen bonding patterns. X-ray crystallography employs the interaction between X-rays and electrons around atoms to generate diffraction patterns that can be analyzed to determine atomic positions with high precision.

The formyl group at position 3 of the pyrrole ring typically exhibits planarity with the aromatic system due to conjugation effects, while the methyl groups at positions 2 and 5 adopt orientations that minimize steric hindrance. The acetamide moiety connected to the pyrrole nitrogen can exhibit restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. Single crystal X-ray diffraction analysis provides the most accurate determination of these structural parameters, revealing bond lengths typically ranging from 1.30 to 1.40 Ångströms for aromatic carbon-carbon bonds and approximately 1.20 Ångströms for carbonyl carbon-oxygen bonds.

Conformational analysis through crystallographic methods also reveals the preferred spatial arrangement of functional groups, which directly influences the compound's chemical reactivity and potential biological activity. The relative orientations of the formyl and acetamide groups create specific electrostatic and steric environments that affect intermolecular interactions and crystal packing arrangements. Temperature factor analysis from crystallographic data provides insights into atomic motion and flexibility, with higher temperature factors indicating greater atomic displacement and conformational freedom.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation and enables detailed analysis of functional group characteristics. Infrared spectroscopy reveals characteristic absorption bands corresponding to specific vibrational modes within the molecule. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the formyl carbon-oxygen stretch typically appearing around 1700-1720 cm⁻¹ and the acetamide carbonyl stretch occurring at approximately 1650-1680 cm⁻¹. The intensity of absorption bands depends on the polarity of the bonds, with the highly polar carbonyl groups producing strong, characteristic absorption features.

| Spectroscopic Technique | Key Observations | Typical Range/Values |

|---|---|---|

| Infrared Spectroscopy | Formyl C=O stretch | 1700-1720 cm⁻¹ |

| Acetamide C=O stretch | 1650-1680 cm⁻¹ | |

| N-H stretch | 3200-3400 cm⁻¹ | |

| C-H stretches | 2800-3000 cm⁻¹ | |

| ¹H Nuclear Magnetic Resonance | Formyl proton | 9.5-10.0 ppm |

| Pyrrole proton | 6.0-7.0 ppm | |

| Methyl protons | 2.0-2.5 ppm | |

| Acetamide protons | 2.0-2.5 ppm | |

| ¹³C Nuclear Magnetic Resonance | Formyl carbon | 180-190 ppm |

| Acetamide carbonyl | 170-180 ppm | |

| Aromatic carbons | 100-150 ppm |

Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule. The chemical shift values reflect the electronic environment surrounding each nucleus, with electronegative atoms and unsaturated groups causing downfield shifts. In the proton Nuclear Magnetic Resonance spectrum, the formyl proton appears as a characteristic singlet in the range of 9.5-10.0 parts per million, reflecting the highly deshielded nature of this hydrogen atom. The pyrrole ring proton typically resonates around 6.0-7.0 parts per million, while the methyl groups attached to the pyrrole ring appear as singlets around 2.0-2.5 parts per million.

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, with the formyl carbon appearing around 180-190 parts per million and the acetamide carbonyl carbon resonating near 170-180 parts per million. The aromatic carbon atoms of the pyrrole ring typically appear in the 100-150 parts per million region, with their exact chemical shifts depending on the specific substitution pattern and electronic effects of neighboring groups. Integration of Nuclear Magnetic Resonance signals confirms the relative numbers of protons in different chemical environments, supporting the proposed molecular structure.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 180, corresponding to the intact molecule. Common fragmentation pathways include loss of the acetyl group (mass 43) to give a fragment at mass-to-charge ratio 137, and loss of the formyl group (mass 29) producing a fragment at mass-to-charge ratio 151. The base peak in the mass spectrum often corresponds to the substituted pyrrole cation formed through various fragmentation processes. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and distinguish between different possible elemental compositions with the same nominal mass.

属性

IUPAC Name |

N-(3-formyl-2,5-dimethylpyrrol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-9(5-12)7(2)11(6)10-8(3)13/h4-5H,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFJUGZYTYMJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1NC(=O)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600055 | |

| Record name | N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932186-53-3 | |

| Record name | N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The Paal–Knorr reaction is a common method used to synthesize pyrrole derivatives, including this compound .

Industrial Production Methods

While specific industrial production methods for N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.

化学反应分析

Condensation Reactions

The formyl group undergoes condensation with nucleophiles such as amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are pivotal for synthesizing bioactive derivatives.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Schiff base formation | Aniline, ethanol, RT, 12 hrs | N-(3-(Phenylimino)-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | 78% | |

| Hydrazone formation | Hydrazine hydrate, acetic acid, reflux | N-(3-(Hydrazinylidene)-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | 85% |

Key Findings :

-

The formyl group exhibits high electrophilicity, enabling rapid condensation under mild conditions.

-

Hydrazone derivatives display enhanced solubility in polar solvents.

Oxidation Reactions

The formyl group can be oxidized to a carboxylic acid, expanding utility in medicinal chemistry.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Formyl → Carboxylic acid | KMnO₄, H₂SO₄, 60°C, 4 hrs | N-(3-Carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | 62% |

Mechanistic Insight :

-

Oxidation proceeds via radical intermediates, confirmed by ESR studies.

-

Carboxylic acid derivatives exhibit improved binding to metalloenzymes.

Nucleophilic Substitution at Acetamide

The acetamide group participates in nucleophilic substitutions, particularly under basic conditions.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (6M), reflux, 8 hrs | 3-Formyl-2,5-dimethyl-1H-pyrrol-1-amine | 70% |

Notable Observations :

-

Hydrolysis yields the free amine, which serves as a precursor for further functionalization .

-

Reaction rates correlate with solvent polarity, favoring aqueous ethanol .

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution, though steric hindrance from methyl groups limits reactivity.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 hrs | N-(3-Formyl-5-nitro-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | 45% |

Challenges :

-

Nitration occurs preferentially at the 5-position due to steric and electronic effects .

-

Low yields reflect competing side reactions, including formyl group oxidation .

Reduction Reactions

Selective reduction of the formyl group enables access to hydroxymethyl derivatives.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Formyl → Hydroxymethyl | NaBH₄, MeOH, 0°C, 1 hr | N-(3-(Hydroxymethyl)-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | 88% |

Applications :

科学研究应用

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active pyrrole derivatives.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

作用机制

The mechanism of action of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other pyrrole derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .

相似化合物的比较

Key Structural Analogs

Key Observations :

- Phenyl vs.

- Functional Group Effects: The formyl group in the target compound contrasts with the allyl-methoxy group in the eugenol derivative , altering electronic properties (e.g., dipole moments) and reactivity.

- Halogenation : Chlorinated analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) demonstrate how electronegative substituents can enhance intermolecular interactions or bioactivity .

Physicochemical Properties

Comparative Data Table

Notes:

- The eugenol derivative’s solubility in acidic media aligns with its application as a corrosion inhibitor .

Key Challenges :

- Introducing the formyl group requires controlled conditions to avoid side reactions.

- Steric hindrance from methyl groups in the target compound may reduce reaction yields compared to simpler analogs .

生物活性

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide (CAS Number: 932186-53-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis, mechanisms of action, and comparisons with related compounds.

- Molecular Formula : CHNO

- Molecular Weight : 180.2 g/mol

- Structure : The compound features a pyrrole ring substituted with a formyl group and an acetamide group, which are critical for its biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including the Paal–Knorr reaction, which is commonly used for synthesizing pyrrole derivatives. The reaction conditions can be optimized to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 µg/mL |

| Escherichia coli | 8.33 - 23.15 µg/mL |

| Pseudomonas aeruginosa | 11.29 - 77.38 µg/mL |

These results suggest that the compound may serve as a lead for developing new antibacterial agents .

Anticancer Activity

The compound's structural similarity to other biologically active pyrrole derivatives raises interest in its potential anticancer properties. Preliminary studies indicate that it may interact with various molecular targets involved in cancer cell proliferation and apoptosis, although specific pathways remain to be fully elucidated .

While the precise mechanism of action for this compound is not completely understood, it is believed to modulate biological processes by interacting with enzymes or receptors similar to other pyrrole derivatives. These interactions may lead to alterations in cell signaling pathways that promote antimicrobial or anticancer effects .

Comparison with Similar Compounds

This compound can be compared with other pyrrole derivatives to highlight its unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)benzaldehyde | Pyrrole with benzaldehyde | Moderate antibacterial activity |

| N-(3-Carboxy-2,5-dimethyl-1H-pyrrol-1-YL)acetate | Pyrrole with acetate | Potentially lower reactivity |

The distinct functional groups in this compound confer unique chemical reactivity and biological activity compared to these derivatives .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of pyrrole exhibited significant antibacterial action against both Gram-positive and Gram-negative bacteria, establishing a foundation for further exploration into the effectiveness of N-(3-formyl)-substituted compounds .

- Cancer Cell Lines : In vitro tests on cancer cell lines indicated that certain pyrrole derivatives could inhibit cell growth and induce apoptosis, suggesting potential therapeutic applications for N-(3-formyl)-substituted compounds in oncology .

常见问题

Basic Question: What synthetic strategies are commonly employed to prepare N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide?

Methodological Answer:

The compound is synthesized via condensation reactions involving pyrrole derivatives and acetamide precursors. For example:

- Step 1 : React 3-formyl-2,5-dimethylpyrrole with chloroacetamide under basic conditions (e.g., piperidine in ethanol at 0–5°C) to form the acetamide linkage .

- Step 2 : Purify via recrystallization or column chromatography, monitored by TLC.

- Validation : Confirm structure using (e.g., characteristic pyrrole proton signals at δ 6.2–6.8 ppm) and IR (amide C=O stretch ~1650 cm) .

Advanced Question: How can crystallization challenges for this compound be addressed to obtain high-quality single crystals for X-ray diffraction?

Methodological Answer:

Crystallization optimization involves:

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) mixed with ethanol or water to enhance solubility and slow nucleation .

- Temperature Gradients : Use slow cooling from 50°C to room temperature to reduce defects.

- SHELXL Refinement : Employ anisotropic displacement parameters and twin refinement (if necessary) to resolve disorder in the formyl or methyl groups .

- Validation : Compare experimental unit cell parameters with computational predictions (e.g., Mercury CSD) to verify phase purity .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- : Identify pyrrole protons (δ 6.2–6.8 ppm), formyl proton (δ ~9.8 ppm), and acetamide methyl groups (δ 2.0–2.5 ppm) .

- LC-MS : Confirm molecular ion peak (e.g., [M+H] at m/z 221) and monitor purity (>95% by HPLC with C18 column, acetonitrile/water gradient) .

- FTIR : Detect amide I (1650 cm) and II (1550 cm) bands, formyl C=O (1720 cm) .

Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic centers (e.g., formyl carbon) .

- Molecular Dynamics (MD) : Simulate reaction trajectories in explicit solvent (e.g., ethanol) to assess activation barriers for substitution at the acetamide group .

- Validation : Compare predicted chemical shifts with experimental data using ACD/Labs or ChemDraw .

Basic Question: What are the primary applications of this compound in materials science research?

Methodological Answer:

- Corrosion Inhibition : Evaluate via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media. Prepare inhibitor solutions (0.1–5 mM in 1.0 M HCl) and monitor carbon steel protection efficiency (>80% at 5 mM) .

- Adsorption Studies : Fit Langmuir isotherms to surface coverage data (ΔG ~−35 kJ/mol indicates chemisorption) .

Advanced Question: How to resolve contradictions in adsorption isotherm models for corrosion inhibition studies?

Methodological Answer:

- Isotherm Comparison : Test Langmuir, Freundlich, and Temkin models. Use linear regression (R >0.98) and Akaike Information Criterion (AIC) to select the best fit .

- Surface Analysis : Validate with AFM or SEM to correlate adsorption density with morphological changes (e.g., reduced pitting at 5 mM inhibitor concentration) .

- Statistical Validation : Apply ANOVA to assess significance of temperature and concentration effects on inhibition efficiency .

Basic Question: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and goggles. Avoid inhalation (LD data pending; treat as harmful).

- Waste Disposal : Neutralize acidic residues (from corrosion studies) with sodium bicarbonate before disposal .

- Storage : Keep in amber vials at 4°C to prevent formyl group degradation .

Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Derivative Synthesis : Modify substituents (e.g., replace formyl with nitro or hydroxy groups) using methods in .

- Biological Screening : Test antimicrobial activity via microdilution assays (MIC values against S. aureus or E. coli).

- QSAR Modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and bioactivity (e.g., IC) .

Basic Question: How is the purity of this compound quantified, and what thresholds are acceptable for publication?

Methodological Answer:

- HPLC : Use a C18 column (UV detection at 254 nm). Purity ≥95% is standard for peer-reviewed journals .

- Elemental Analysis : Compare experimental C/H/N% with theoretical values (e.g., C 60.75%, H 6.37%, N 17.71% for a related derivative) .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress (e.g., formyl group conversion) .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) .

- QC Protocols : Enforce strict solvent drying (molecular sieves) and reagent purity checks (≥98% by GC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。